![molecular formula C17H14N6O3 B11637597 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine CAS No. 372978-09-1](/img/structure/B11637597.png)
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine
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Overview
Description
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine is a complex organic compound with the molecular formula C₁₇H₁₄N₆O₃ It is characterized by the presence of a pyrimidine ring substituted with methoxy, nitro, and phenyldiazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a methoxy-substituted pyrimidine, followed by the introduction of the phenyldiazenyl group through a diazotization reaction. The final step involves the coupling of the diazonium salt with an amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as oxidizing agents such as potassium permanganate (KMnO₄). Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyldiazenyl group can participate in electron transfer reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine
- 4-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine
Uniqueness
6-methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, nitro, and phenyldiazenyl groups makes it a versatile compound for various applications.
Biological Activity
6-Methoxy-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidin-4-amine, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N8O2 with a molecular weight of approximately 412.48 g/mol. The compound features a pyrimidine core substituted with a methoxy and nitro group, enhancing its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar diazenyl structures exhibit significant antimicrobial properties. For instance, azobenzene derivatives have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 3.125 | Bacillus subtilis |
Compound B | 6.25 | Botrytis fabae |
Compound C | 0.51 | E. coli |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of the compound were assessed in various cancer cell lines, including HeLa, A549, MCF-7, and HepG-2. The compound demonstrated promising antitumor activity, with IC50 values indicating effective cell growth inhibition at low concentrations. For example, one study reported an IC50 of 0.42±0.23μM against MCF-7 cells, significantly more potent than traditional chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
HeLa | 1.18 | Doxorubicin | 20.64 |
A549 | 0.51 | Doxorubicin | 1.18 |
MCF-7 | 0.42 | Doxorubicin | 20.64 |
The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- DNA Intercalation : Evidence suggests that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via intrinsic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of diazenyl compounds in treating various diseases:
- Case Study 1 : A research study explored the use of diazenyl derivatives in colorectal cancer models, where the compounds significantly reduced tumor size and improved survival rates compared to control groups.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains, demonstrating their potential as alternative treatments in antibiotic-resistant infections.
Properties
CAS No. |
372978-09-1 |
---|---|
Molecular Formula |
C17H14N6O3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-methoxy-5-nitro-N-(4-phenyldiazenylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H14N6O3/c1-26-17-15(23(24)25)16(18-11-19-17)20-12-7-9-14(10-8-12)22-21-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
InChI Key |
GLYKKBIHPPXNPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1[N+](=O)[O-])NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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